5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine
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Overview
Description
5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique tricyclic structure
Mechanism of Action
Target of Action
The compound “2-(2-Chloroethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” belongs to the class of thienopyrimidines . Thienopyrimidines are known to exhibit a broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . .
Mode of Action
The mode of action of thienopyrimidines can vary depending on their specific structure and the biological target they interact with. Some thienopyrimidines have been identified as inhibitors of enzymes like phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . 1
Biochemical Pathways
Thienopyrimidines can affect various biochemical pathways depending on their specific targets. For example, thienopyrimidines that inhibit PI3K can affect the PI3K/Akt signaling pathway, which plays a crucial role in cellular processes like growth, proliferation, and survival . 1
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy1
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Thienopyrimidines that inhibit certain enzymes can lead to changes in cellular processes like growth and proliferation . 1
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfur atom in the thia ring.
Reduction: Reduction reactions may target the nitrogen atoms in the diazatricyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with varied properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine
- 8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine
Uniqueness
Compared to similar compounds, 5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine stands out due to the presence of the chloroethyl group, which imparts unique reactivity and potential for functionalization. Additionally, the combination of thia and diaza rings provides a distinctive structural framework that enhances its stability and versatility in various applications.
Properties
IUPAC Name |
2-(2-chloroethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3S/c13-6-5-9-15-11(14)10-7-3-1-2-4-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEYJQHHUWTOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)CCCl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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